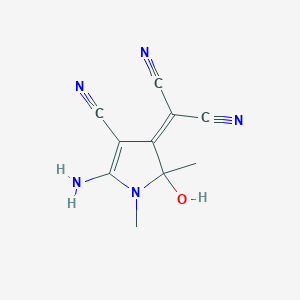![molecular formula C26H24N2O7 B11056072 4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B11056072.png)
4-[3-(3,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-EN-10-YL]PHENYL ACETATE is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-EN-10-YL]PHENYL ACETATE typically involves multi-step organic reactions The initial steps often include the formation of the core tetracyclic structure through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
4-[5-(3,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 4-[5-(3,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5.5.1.0~2,6~.0~8,12~]TRIDEC-4-EN-10-YL]PHENYL ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group but different overall structure.
4-(2,5-Dimethoxyphenyl)butyric acid: Another compound with a dimethoxyphenyl group, differing in its aliphatic chain and functional groups.
Uniqueness
4-[5-(3,4-DIMETHOXYPHENYL)-9,11-DIOXO-3-OXA-4,10-DIAZATETRACYCLO[5510~2,6~0~8,12~]TRIDEC-4-EN-10-YL]PHENYL ACETATE is unique due to its complex tetracyclic structure and the specific arrangement of functional groups
Properties
Molecular Formula |
C26H24N2O7 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-[5-(3,4-dimethoxyphenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]phenyl] acetate |
InChI |
InChI=1S/C26H24N2O7/c1-12(29)34-15-7-5-14(6-8-15)28-25(30)20-16-11-17(21(20)26(28)31)24-22(16)23(27-35-24)13-4-9-18(32-2)19(10-13)33-3/h4-10,16-17,20-22,24H,11H2,1-3H3 |
InChI Key |
TVMGXNWVTCMLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC(=C(C=C6)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11055990.png)
![4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B11055998.png)
![2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11056005.png)
![N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11056014.png)
![4-([5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one](/img/structure/B11056020.png)
![3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11056029.png)
![Ethyl 1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4,4'-bipiperidine-1-carboxylate](/img/structure/B11056030.png)

![4-Amino-6-(4-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B11056044.png)
![7-(2,4-difluorophenyl)-9-methyl-2-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[3,4-h]quinoline-3-carbonitrile](/img/structure/B11056045.png)
![3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11056051.png)
![N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11056059.png)
![3-(3-Bromo-4-fluorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056064.png)
![N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopropanecarboxamide](/img/structure/B11056068.png)
